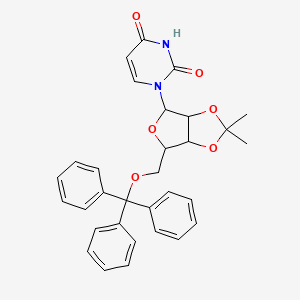
2',3'-Isopropylidene-5'-trityluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Isopropylidene-5’-trityluridine is a modified nucleoside derivative. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a trityl group at the 5’ position of the uridine molecule. This compound is often used in the synthesis of various nucleoside analogs and has applications in medicinal chemistry and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-isopropylidene-5’-trityluridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine with an isopropylidene group. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acetone and zinc chloride for the isopropylidene protection and trityl chloride in the presence of a base for the trityl protection .
Industrial Production Methods: Industrial production of 2’,3’-isopropylidene-5’-trityluridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of anhydrous conditions and specific catalysts is crucial to avoid hydrolysis and other side reactions .
Types of Reactions:
Oxidation: 2’,3’-Isopropylidene-5’-trityluridine can undergo oxidation reactions, particularly at the trityl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like trityl chloride and bases such as pyridine are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the trityl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nucleoside derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
2’,3’-Isopropylidene-5’-trityluridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving nucleic acid chemistry and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of 2’,3’-isopropylidene-5’-trityluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The trityl group provides steric hindrance, affecting the interaction of the nucleoside with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Isopropylidene-5-iodouridine: Another modified nucleoside with antiviral properties.
2’,3’-Isopropylideneuridine: Used in the synthesis of various nucleoside analogs.
5’-Trityluridine: A related compound with a trityl group at the 5’ position but lacking the isopropylidene protection
Uniqueness: 2’,3’-Isopropylidene-5’-trityluridine is unique due to the combination of both isopropylidene and trityl protecting groups. This dual protection enhances its stability and makes it a valuable intermediate in the synthesis of complex nucleoside derivatives .
Eigenschaften
CAS-Nummer |
10526-27-9 |
|---|---|
Molekularformel |
C31H30N2O6 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
1-[2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35) |
InChI-Schlüssel |
XVGDBKLBNXKLMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


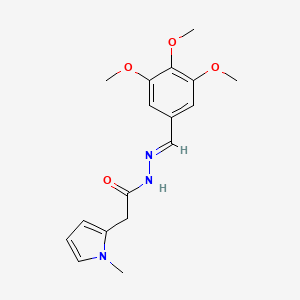

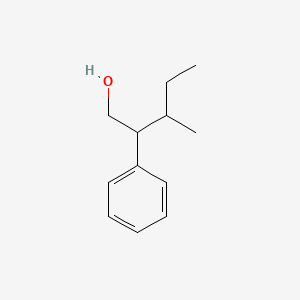
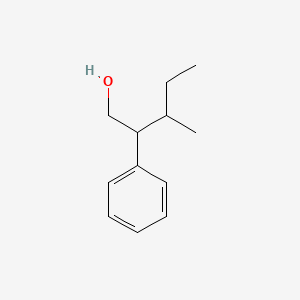
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
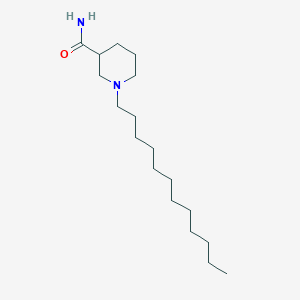
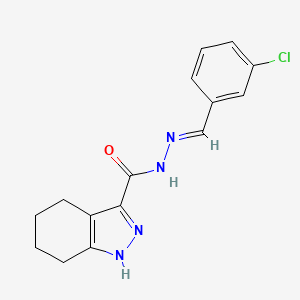
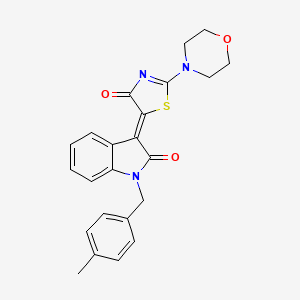

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
